molecular formula C9H11NO4 B1295835 2-Nitro-2-phenylpropane-1,3-diol CAS No. 5428-02-4

2-Nitro-2-phenylpropane-1,3-diol

Cat. No. B1295835
CAS RN: 5428-02-4
M. Wt: 197.19 g/mol
InChI Key: AJRYCRIQZBMNEO-UHFFFAOYSA-N
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Description

2-Nitro-2-phenylpropane-1,3-diol is a chemical compound that is related to various nitro compounds and their derivatives. These compounds are of interest due to their diverse chemical reactions and potential applications in synthesis and industry. The papers provided discuss various nitro compounds and their properties, which can be related to the analysis of 2-Nitro-2-phenylpropane-1,3-diol.

Synthesis Analysis

The synthesis of nitro compounds can be achieved through various methods. For instance, the synthesis of 2-nitro-1-propen-3-ol is reported to be accomplished by reacting the sodium salt of 2-nitro-1,3-propanediol with an aqueous nitric acid solution . This method could potentially be adapted for the synthesis of 2-Nitro-2-phenylpropane-1,3-diol by introducing a phenyl group into the reaction scheme. Additionally, the synthesis of 2-arylpropenoic acid esters with nitro groups in the aromatic ring is described, which could be relevant for the synthesis of aromatic nitro compounds like 2-Nitro-2-phenylpropane-1,3-diol .

Molecular Structure Analysis

The molecular structure of nitro compounds can be quite complex, as evidenced by the crystallographic analysis of related compounds. For example, the structure of (1R*,2S*)-2-(p-nitrobenzylideneamino)-1-phenylpropanol shows a dimer formation with a two-fold axis, which could suggest that 2-Nitro-2-phenylpropane-1,3-diol may also exhibit interesting structural characteristics . The crystal structure of 2-nitro-1,3-dinitrooxypropane provides insights into the packing of nitro compounds, which could be extrapolated to understand the molecular packing of 2-Nitro-2-phenylpropane-1,3-diol .

Chemical Reactions Analysis

Nitro compounds undergo a variety of chemical reactions. The study of 2-nitropropane dioxygenase from Hansenula mrakii reveals that nitro compounds can be oxidatively denitrified, which could be relevant to the chemical behavior of 2-Nitro-2-phenylpropane-1,3-diol . Furthermore, the addition reactions of nitro compounds, such as the addition of trinitromethane to 2-nitro-1-propen-3-ol, indicate the reactivity of nitro groups in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro compounds are influenced by their molecular structure. The colorimetric determination of 1-(4'-nitrophenyl)-2-aminopropane-1,3-diol with 2,4,6-trinitrobenzenesulfonic acid suggests that nitro compounds can participate in colorimetric reactions, which could be applicable to 2-Nitro-2-phenylpropane-1,3-diol for analytical purposes . The intermolecular interactions, such as C—H⋯O hydrogen bonds in 2,3-Dibromo-3-(5-nitro-2-furyl)-1-phenylpropan-1-one, provide insights into the potential hydrogen bonding and crystal packing of 2-Nitro-2-phenylpropane-1,3-diol .

Scientific Research Applications

NMR Spectroscopy in Configurational Analysis

2-Nitro-2-phenylpropane-1,3-diol has been utilized in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. Sohár et al. (1984) explored its use in determining the relative configurations of various isomers in organic chemistry. This research highlights the compound's role in synthesizing nitro-substituted 1,3-dioxanes and pyrans with potential biological activity, contributing significantly to the study of molecular structures (Sohár, Mikite, Pelczer, Kovács, & Kis-Tamás, 1984).

Chemical Synthesis

The compound has been involved in various synthesis processes. For example, Kozyrod and Pinhey (1985) reported its use in the arylation of nitroalkanes, demonstrating its versatility in organic synthesis. This research showcases how 2-nitro-2-phenylpropane-1,3-diol can be a key component in creating a range of chemically significant products (Kozyrod & Pinhey, 1985).

Rheological Evaluation

Ghosh et al. (2012) explored the use of a derivative of 2-nitro-2-phenylpropane-1,3-diol in the synthesis and rheological evaluation of an energetic plasticizer. This study emphasizes its potential applications in materials science, particularly in enhancing the properties of energetic materials (Ghosh, Athar, Pawar, Polke, & Sikder, 2012).

Metabolism Studies

In the field of biochemistry, the metabolism of 2-nitro-1-phenylpropane, a closely related compound, has been examined using rabbit liver microsomes. Studies by Kammerer et al. (1981) and Jonsson, Kammerer, and Cho (1977) provide insights into the metabolic pathways and potential bioactive properties of such compounds (Kammerer, Distefano, Jonsson, & Cho, 1981) (Jonsson, Kammerer, & Cho, 1977).

Safety And Hazards

2-Nitro-2-phenylpropane-1,3-diol is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Chronic 2 . It has hazard statements H301 - H312 - H411 . Precautionary statements include P273 - P280 - P301 + P310 + P330 - P302 + P352 + P312 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-nitro-2-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYCRIQZBMNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279477
Record name 2-nitro-2-phenylpropane-1,3-diol
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Nitro-2-phenylpropane-1,3-diol

CAS RN

5428-02-4
Record name 2-Nitro-2-phenyl-1,3-propanediol
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Record name 2-Nitro-2-phenyl-1,3-propanediol
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Record name 2-nitro-2-phenylpropane-1,3-diol
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Record name 2-nitro-2-phenyl-1,3-propanediol
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Synthesis routes and methods

Procedure details

100 g. (0.73 mole) of nitromethylbenzene, 131.5 g. (1.61 mole) of 37% formaldehyde and 1.8 g. of sodium carbonate monohydrate are placed in a 500 ml. beaker equipped with a mechanical stirrer. The mixture is stirred, the temperature rises to 38° C. and is maintained at 38° C. by using a cold water bath. After 1 1/2 hours, crystals begin to form. The mixture is diluted with 210 ml. of ice water and stirred at 10° C. for about 2 hours. The mixture is filtered and the filtrate washed with water. The damp cake is placed back in the beaker and 280 ml. of ice water is added. The mixture is stirred for 1 hour, filtered and air dried overnight. The solid is stirred with 250 ml. of toluene for about 1 hour at 10° C. and filtered, then washed with cold toluene and dried. The yield is 112.6 g. of nitrophenyldiol (78%), M.P. 96°-97.5° C.
Quantity
0.73 mol
Type
reactant
Reaction Step One
Quantity
1.61 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JN Ashley, M Davis - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
SINCE the publications of Rebstock, Crooks, Controulis, and Bartz (J. Amer. Chem. Soc., 1949, 71, 2458) and of Controulis, Rebstock, and Crooks (ibid., p. 2463) dealing with the …
Number of citations: 3 pubs.rsc.org
L Zhao, W Yin, Y Sun, N Sun, L Tian, Y Zheng… - European Journal of …, 2021 - Elsevier
l-amino alcohol derivatives exhibited high antifungal activity, but the metabolic stability of human liver microsomes in vitro was poor, and the half-life of optimal compound 5 was less …
Number of citations: 12 www.sciencedirect.com
L Zhao, Y Sun, W Yin, L Tian, N Sun, Y Zheng… - European Journal of …, 2022 - Elsevier
To discover antifungal compounds with broad-spectrum and stable metabolism, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives was designed and …
Number of citations: 6 www.sciencedirect.com
CD Weis, GR Newkome - Synthesis, 1995 - thieme-connect.com
In the course of preparing a series of convenient building blocks for the construction of cascade macromolecules, the need for facile, high yield procedures for amino-tert-alkanes from …
Number of citations: 18 www.thieme-connect.com
R Braslau, G O'Bryan, A Nilsen, J Henise… - …, 2005 - thieme-connect.com
Three N-alkoxyamines were synthesized for use in nitroxide-mediated radical polymerization. Upon thermolysis, they generate new acyclic α-hydrogen nitroxides: one adamantyl …
Number of citations: 37 www.thieme-connect.com
R Davies - Journal of the Chemical Society, Perkin Transactions 2, 1975 - pubs.rsc.org
An empirical relationship between ΔJgem and a relative orientation of an electronegative substituent, X, situated β to a methylene group has been experimentally determined, where X …
Number of citations: 7 pubs.rsc.org
TB Vasconcelos - 2018 - repositorio.ufc.br
Nitrocompostos podem revelar interessantes propriedades vasodilatadoras, recentemente estudos indicaram que os nitrocompostos aromáticos 1-nitro-2-feniletano e 2-nitro-1-fenil-1-…
Number of citations: 1 repositorio.ufc.br

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